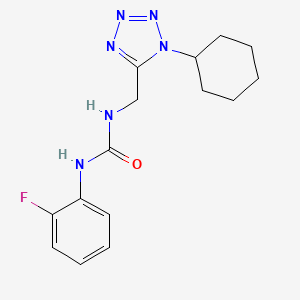

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea

Description

Properties

IUPAC Name |

1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(2-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN6O/c16-12-8-4-5-9-13(12)18-15(23)17-10-14-19-20-21-22(14)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H2,17,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCKQSMEVAWCLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting cyclohexylamine with sodium azide and triethyl orthoformate under reflux conditions.

Attachment of the Tetrazole to the Urea Backbone: The tetrazole derivative is then reacted with an isocyanate derivative to form the urea linkage.

Introduction of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the efficacy of urea derivatives, including 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea, in inhibiting the proliferation of cancer cells. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.2 | Apoptosis induction |

| HCT-116 | 12.8 | Cell cycle arrest |

| PC-3 | 10.5 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research demonstrates that tetrazole derivatives possess antibacterial and antifungal activities. The structure of this compound suggests it may inhibit the growth of various pathogens.

Case Study: Antimicrobial Efficacy

In vitro studies using the disc diffusion method showed that this compound exhibited notable inhibitory zones against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Candida albicans | 12 |

Neuropharmacological Potential

Beyond its anticancer and antimicrobial applications, there is emerging evidence that tetrazole-containing compounds can act on the central nervous system. For instance, some derivatives have shown promise as neuroprotective agents by modulating neurotransmitter systems and reducing oxidative stress.

Research Insights

A study indicated that related tetrazole compounds could potentially protect neuronal cells from oxidative damage, suggesting a pathway for developing treatments for neurodegenerative diseases.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The structure-activity relationship studies reveal that modifications to the tetrazole moiety significantly influence biological activity.

Key Findings:

- Substituents on the phenyl ring affect potency.

- The cyclohexyl group enhances lipophilicity, improving cellular uptake.

Table 3: Structure-Activity Relationship

| Modification | Effect on Activity |

|---|---|

| Fluoro substitution | Increased potency in cancer cells |

| Cyclohexyl group | Enhanced lipophilicity |

Mechanism of Action

The mechanism of action of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Data are derived from literature where available, with gaps noted for further investigation.

Table 1: Structural and Functional Comparison of Urea-Tetrazole Derivatives

Key Observations:

Substituent Effects on Lipophilicity: The cyclohexyl group in the target compound and its methoxy analog increases lipophilicity compared to unsubstituted tetrazole derivatives (e.g., compounds). This may enhance membrane permeability but reduce aqueous solubility. Fluorine (electron-withdrawing) vs.

Spectral Data Trends :

- compounds exhibit aromatic proton signals at δ 7.5–8.2 ppm, consistent with electron-withdrawing groups (e.g., trifluoromethyl) deshielding aromatic protons. The target compound’s 2-fluorophenyl group may produce similar deshielding, though specific data are lacking .

Biological Implications :

- Trifluoromethyl-substituted analogs () demonstrate hypoglycemic activity, suggesting that electron-withdrawing groups on the phenyl ring may enhance metabolic targeting. The target compound’s 2-fluoro substituent could offer analogous benefits but requires validation .

- Hydroxyethyl-substituted derivatives () highlight the role of polar groups in improving solubility or kinase-binding affinity, a feature absent in the target compound .

Biological Activity

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, focusing on mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its biological activity, particularly in modulating various signaling pathways. The molecular formula is , and it has a molecular weight of approximately 299.36 g/mol. The structural components include:

- Cyclohexyl group : Enhances lipophilicity and potential receptor interactions.

- Tetrazole moiety : Implicated in various pharmacological activities, including anti-inflammatory and anticancer effects.

- Fluorophenyl group : May improve binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The urea functional group can interact with enzymes involved in cancer progression, such as histone deacetylases (HDACs). Studies have shown that similar compounds can inhibit HDAC activity, leading to altered gene expression and apoptosis in cancer cells .

- Modulation of Signaling Pathways : The tetrazole ring may act as a scaffold for binding to proteins involved in inflammatory responses and cell proliferation. For example, it has been suggested that tetrazole derivatives can inhibit the PD-1/PD-L1 pathway, enhancing immune response against tumors .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | Caki Cells | 9.88 | HDAC inhibition leading to apoptosis |

| Study B | HUVEC Cells | 179.03 | Inhibition of endothelial cell proliferation |

These results indicate that the compound exhibits significant cytotoxicity against renal cancer cells while demonstrating a higher IC50 value against endothelial cells, suggesting selective toxicity towards cancerous tissues.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise in modulating inflammatory responses:

- Inhibition of TNF-alpha Production : Similar compounds have been reported to decrease TNF-alpha levels in vitro, indicating potential use in treating autoimmune conditions .

Case Study 1: Anticancer Efficacy

A recent study investigated the efficacy of various urea derivatives, including our compound, against renal cancer models. The results indicated that the compound significantly induced apoptosis through HDAC inhibition and altered expression of pro-apoptotic and anti-apoptotic proteins (Bax/Bcl-2 ratio) in Caki cells .

Case Study 2: Immune Modulation

Another investigation focused on the immune-modulatory effects of tetrazole derivatives. It was found that these compounds could enhance the immune response by blocking PD-1 interactions, thereby promoting T-cell activation in tumor microenvironments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea, and how can reaction conditions be refined to improve yield and purity?

- Methodology : The synthesis typically involves multi-step organic reactions, starting with the formation of the tetrazole ring via cyclization of nitriles or amines with sodium azide under acidic conditions. Subsequent alkylation with a cyclohexyl group and coupling with 2-fluorophenyl isocyanate via nucleophilic addition forms the urea linkage .

- Optimization : Reaction parameters (e.g., temperature, solvent polarity, and catalyst selection) should be systematically tested. For example, using PEG-400 as a solvent medium improves solubility and reaction efficiency, as seen in analogous tetrazole syntheses . Purification via recrystallization or column chromatography is critical for isolating high-purity products.

Q. How can the structural integrity of this compound be validated using spectroscopic and crystallographic techniques?

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the cyclohexyl (δ ~1.2–2.0 ppm), tetrazole (δ ~8.5–9.5 ppm), and 2-fluorophenyl (δ ~7.0–7.5 ppm) moieties.

- FT-IR : Identify urea C=O stretching (~1650–1700 cm⁻¹) and tetrazole ring vibrations (~1450–1500 cm⁻¹) .

Q. What preliminary biological screening assays are appropriate for evaluating its pharmacological potential?

- In vitro assays :

- Enzyme inhibition : Test against kinases, phosphatases, or proteases using fluorescence-based activity assays (e.g., fluorogenic substrates).

- Antimicrobial activity : Screen against Gram-positive/negative bacteria (MIC determination via broth microdilution) and fungal strains (e.g., Candida albicans) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How does the cyclohexyl-tetrazole moiety influence the compound’s binding affinity to biological targets compared to other substituents (e.g., phenyl or thiophene)?

- Structure-activity relationship (SAR) : Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like kinases or GPCRs. Compare with analogs (e.g., 3-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}-1-(2-fluorophenyl)urea) to evaluate substituent effects on hydrophobic interactions and steric hindrance .

- Experimental validation : Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while mutagenesis studies identify critical residues in target proteins .

Q. What strategies resolve contradictions in biological activity data across different studies (e.g., divergent IC₅₀ values in cancer cell lines)?

- Meta-analysis : Compare assay conditions (e.g., cell passage number, serum concentration, incubation time) and compound purity (HPLC-verified).

- Mechanistic studies : Use RNA sequencing or phosphoproteomics to identify off-target effects or pathway crosstalk that may explain variability .

Q. How can the compound’s metabolic stability and pharmacokinetic (PK) profile be optimized for in vivo studies?

- Metabolic profiling : Incubate with liver microsomes to identify degradation pathways (e.g., cytochrome P450-mediated oxidation).

- Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to enhance metabolic stability, as seen in related fluorophenyl-urea analogs .

- PK studies : Conduct bioavailability assays in rodent models, monitoring plasma concentration-time curves via LC-MS/MS .

Methodological Considerations

Q. What computational tools are recommended for modeling the compound’s interaction with novel targets?

- Molecular dynamics (MD) : GROMACS or AMBER simulate ligand-receptor dynamics over nanoseconds to assess binding stability.

- Quantum mechanics/molecular mechanics (QM/MM) : Study electronic interactions (e.g., hydrogen bonding between urea and catalytic residues) .

Q. How can crystallographic data be leveraged to design analogs with improved potency?

- Fragment-based drug design : Overlay SXRD structures of analogs (e.g., 1-(2-chlorophenyl)-3-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea) to identify conserved binding motifs. Modify substituents to enhance van der Waals contacts or π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.